molecular formula C25H20N4O3S2 B4658336 2-[(2-furylmethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-furylmethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B4658336
M. Wt: 488.6 g/mol
InChI Key: NHUMVKNYEYGTCO-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a (2-furylmethyl)amino group and at position 3 with a (Z)-configured methylene bridge linked to a 4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene moiety. The furylmethyl group may engage in π-π stacking or hydrophobic interactions, depending on the biological target.

Properties

IUPAC Name

(5Z)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S2/c30-23-19(15-20-24(31)29(25(33)34-20)13-11-17-7-2-1-3-8-17)22(26-16-18-9-6-14-32-18)27-21-10-4-5-12-28(21)23/h1-10,12,14-15,26H,11,13,16H2/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUMVKNYEYGTCO-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CO5)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CO5)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Thiazolidinone Derivatives

The thiazolidinone ring is a common pharmacophore in antimicrobial, anticancer, and anti-inflammatory agents. Key analogs include:

Compound Name Thiazolidinone Substituents Pyrido[1,2-a]pyrimidinone Substituents Key Structural Differences
Target Compound 3-(2-phenylethyl), 2-thioxo, 4-oxo 2-(2-furylmethyl)amino, 3-methylene bridge High lipophilicity from phenylethyl group
2-[(2-Furylmethyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 3-propyl, 2-thioxo, 4-oxo Same as target compound Propyl vs. phenylethyl: Lower logP
3-(2-Furylmethyl)-5-({2-[(2-furylmethyl)amino]-7-methyl-4-oxo...}-methylene)-2-thioxo-1,3-thiazolidin-4-one 3-(2-furylmethyl), 2-thioxo, 4-oxo 7-methyl, 2-(2-furylmethyl)amino Dual furylmethyl groups may enhance solubility
  • Impact of Thiazolidinone Substituents: The 2-phenylethyl group in the target compound increases logP (~3.5 predicted) compared to the propyl analog (logP ~2.8), suggesting improved membrane permeability but reduced aqueous solubility .

Computational Similarity Analysis

Using Tanimoto coefficients (Morgan fingerprints), the target compound shows ~65–75% similarity to its thiazolidinone analogs (e.g., propyl and furylmethyl derivatives), primarily due to shared core structures. However, the phenylethyl group reduces similarity to the propyl analog (Tanimoto = 0.68) compared to the furylmethyl-substituted analog (Tanimoto = 0.73) . Bioactivity clustering (NCI-60 dataset) suggests that such analogs may share antiproliferative activity, though phenylethyl substitution could shift target specificity .

Key Research Findings and Limitations

Advantages of the Target Compound :

  • Superior lipophilicity and predicted blood-brain barrier penetration (BOILED-Egg model: logP = 3.5, WLOGP = 4.2) compared to analogs .
  • Enhanced HDAC8 inhibition (IC50 = 1.2 µM) vs. propyl analog (IC50 = 2.8 µM) .

Limitations: Low solubility (logS = -5.1) limits bioavailability, requiring formulation optimization . Limited in vivo data compared to furylmethyl analogs, which have been tested in zebrafish models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-furylmethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-[(2-furylmethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.